5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylbenzoyl group, and a thioxo-imidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone typically involves the condensation of 3-chlorobenzaldehyde with 3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((3-Bromophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
- 5-((3-Fluorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
- 5-((3-Methylphenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
Uniqueness
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
112806-22-1 |
---|---|
Molekularformel |
C18H13ClN2O2S |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-(2-methylbenzoyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O2S/c1-11-5-2-3-8-14(11)16(22)21-17(23)15(20-18(21)24)10-12-6-4-7-13(19)9-12/h2-10H,1H3,(H,20,24)/b15-10- |
InChI-Schlüssel |
HMHJHJJCVGOZPF-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/NC2=S |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(=CC3=CC(=CC=C3)Cl)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.